molecular formula C9H4Br2ClF3O B13725702 3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide

3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl bromide

Cat. No.: B13725702
M. Wt: 380.38 g/mol
InChI Key: MISXCPFMOHQTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is a halogenated aromatic compound known for its unique chemical properties It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide typically involves the halogenation of a phenacyl bromide precursor. The process includes the introduction of bromine, chlorine, and trifluoromethyl groups through a series of controlled reactions. Common reagents used in these reactions include bromine, chlorine gas, and trifluoromethylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control systems to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used for redox reactions. Addition reactions may involve reagents like hydrogen fluoride or other fluorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the presence of halogen atoms, which can stabilize or destabilize certain intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 4-Bromo-3-(trifluoromethyl)aniline

Uniqueness

3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl bromide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H4Br2ClF3O

Molecular Weight

380.38 g/mol

IUPAC Name

2-bromo-1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4Br2ClF3O/c10-3-7(16)5-1-4(12)2-6(11)8(5)9(13,14)15/h1-2H,3H2

InChI Key

MISXCPFMOHQTKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CBr)C(F)(F)F)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.